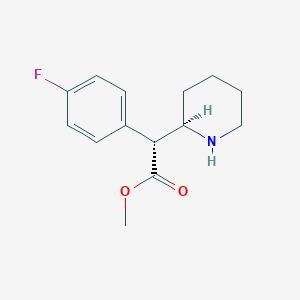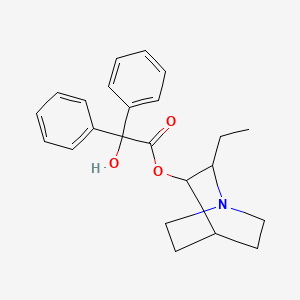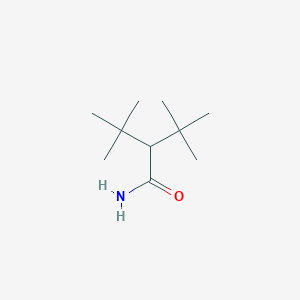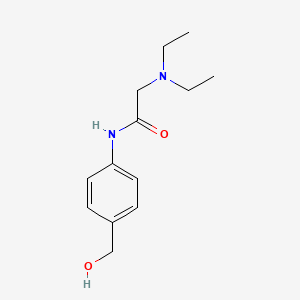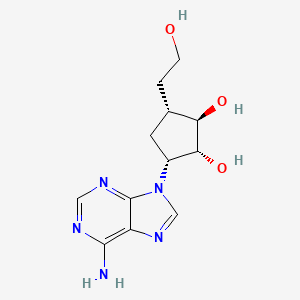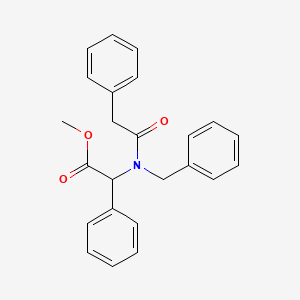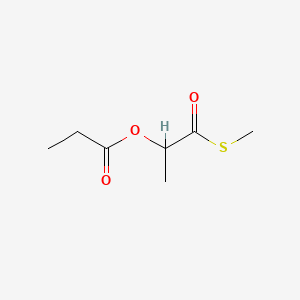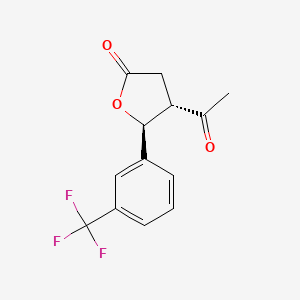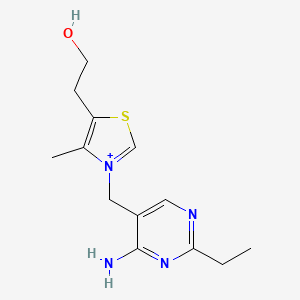
Ethylthiamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylthiamine is a derivative of thiamine, also known as vitamin B1. It is a compound that has been studied for its potential applications in various fields, including pharmaceuticals and scientific research. This compound is known for its role in metabolic processes and its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylthiamine can be synthesized through various chemical reactions. One common method involves the alkylation of thiamine with ethyl halides under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethylthiamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction can produce this compound hydride.
Aplicaciones Científicas De Investigación
Ethylthiamine has several applications in scientific research:
Pharmaceutical Research: It is used as a reference material in pharmaceutical quality control and method development.
Biological Studies: This compound is studied for its role in metabolic processes and its potential therapeutic effects.
Chemical Analysis: It serves as a standard in various analytical techniques, including chromatography and spectroscopy.
Mecanismo De Acción
The mechanism of action of ethylthiamine involves its interaction with cellular metabolic pathways. This compound is believed to enhance the activity of enzymes involved in carbohydrate metabolism, thereby improving energy production in cells. It may also act as an antioxidant, protecting cells from oxidative stress .
Comparación Con Compuestos Similares
Ethylthiamine is similar to other thiamine derivatives, such as:
Thiamine: The parent compound, essential for carbohydrate metabolism.
Thiamine pyrophosphate: A coenzyme form of thiamine involved in enzymatic reactions.
Thiamine monophosphate: Another derivative with specific biological functions.
Uniqueness
This compound is unique due to its ethyl group, which may confer different pharmacokinetic properties compared to other thiamine derivatives. This uniqueness makes it a valuable compound for specific research and therapeutic applications .
Propiedades
Número CAS |
10593-44-9 |
|---|---|
Fórmula molecular |
C13H19N4OS+ |
Peso molecular |
279.38 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol |
InChI |
InChI=1S/C13H19N4OS/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16)/q+1 |
Clave InChI |
INLYYXLPQFTQLY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

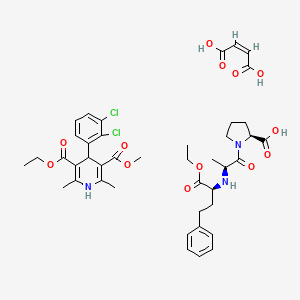
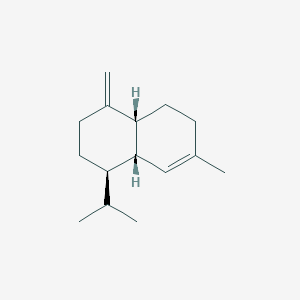
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
